8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of a thiadiazole ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3,7-trimethylxanthine with 5-amino-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the inhibition of specific enzymes. The thiadiazole ring interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 1,3,7-Trimethylxanthine derivatives
Uniqueness
8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combined structure of a thiadiazole ring and a purine derivative. This combination imparts unique chemical properties and biological activities that are not observed in the individual components .
Properties
IUPAC Name |
8-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,7-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7O2S2/c1-15-4-5(16(2)10(19)17(3)6(4)18)12-8(15)21-9-14-13-7(11)20-9/h1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJDGMXUMYEFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NN=C(S3)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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